molecular formula C16H24O B8630237 3,3,6-Trimethyl-5-butoxy-indane CAS No. 600700-18-3

3,3,6-Trimethyl-5-butoxy-indane

Cat. No.: B8630237
CAS No.: 600700-18-3
M. Wt: 232.36 g/mol
InChI Key: LGKGRAULAZVETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,6-Trimethyl-5-butoxy-indane is a synthetic indane derivative of interest in advanced chemical research and development. Indane-based structures are recognized as valuable scaffolds in medicinal chemistry, particularly in the exploration of cholinesterase inhibitors for investigating therapeutic pathways for neurological conditions . Furthermore, substituted indanes serve as key intermediates and core structures in polymer science, contributing to the synthesis of high-performance materials such as polycarbonates with potential applications in optics and engineering plastics . The specific molecular architecture of this compound, featuring a butoxy substituent and multiple methyl groups, suggests potential for use in fragrance and flavor research, as structurally similar trimethyl-alkoxy compounds are employed in these fields . Researchers may utilize this chemical as a building block for the synthesis of more complex molecules or as a standard in analytical profiling. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any personal use. It is supplied with comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure identity and purity for your research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

600700-18-3

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

5-butoxy-3,3,6-trimethyl-1,2-dihydroindene

InChI

InChI=1S/C16H24O/c1-5-6-9-17-15-11-14-13(10-12(15)2)7-8-16(14,3)4/h10-11H,5-9H2,1-4H3

InChI Key

LGKGRAULAZVETL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(CCC2(C)C)C=C1C

Origin of Product

United States

Synthetic Methodologies for 3,3,6 Trimethyl 5 Butoxy Indane

Retrosynthetic Analysis of the 3,3,6-Trimethyl-5-butoxy-indane Molecular Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. wikipedia.orgnumberanalytics.comslideshare.netlibretexts.org For this compound (I), the analysis commences by identifying the key structural features: a substituted indane core, a butoxy group on the aromatic ring, and three methyl groups, including a gem-dimethyl group at the 3-position.

A primary disconnection strategy involves the cyclopentane (B165970) ring, suggesting a formation via an intramolecular cyclization. A Friedel-Crafts-type reaction is a classic and effective method for forming such ring systems. nih.govresearchgate.net This leads to the precursor II , a substituted indanone. The final conversion of the indanone to the indane can be achieved through a reduction of the carbonyl group, for example, via a Clemmensen or Wolff-Kishner reduction. lookchem.comacs.orgwikipedia.orgorganic-chemistry.org

The indanone precursor II can be further simplified. The gem-dimethyl group at the 3-position can be installed through various methods. One common approach is the intramolecular Friedel-Crafts acylation of a carboxylic acid or acyl chloride derivative like III . researchgate.netrsc.org The installation of the two methyl groups at the benzylic position can be envisioned from a precursor such as IV .

Further disconnection of precursor III involves breaking the C-C bond formed during the acylation, leading back to a substituted aromatic compound and a suitable acylating agent. The butoxy and methyl substituents on the aromatic ring suggest a starting material like 4-butoxy-3-methyltoluene (V ). The side chain can be introduced via Friedel-Crafts acylation. The butoxy group itself can be introduced via a Williamson ether synthesis from the corresponding phenol (B47542). prepchem.comresearchgate.netrsc.org

This retrosynthetic pathway provides a clear and logical sequence for the construction of the target molecule from simple, commercially available precursors.

Development and Optimization of Targeted Synthetic Routes for this compound

Based on the retrosynthetic analysis, a plausible synthetic route is outlined, focusing on the identification of precursors, understanding reaction mechanisms, and optimizing reaction conditions.

Identification of Key Precursors and Strategic Starting Materials

The synthesis can commence from a readily available phenol, such as 4-methylphenol (p-cresol). The key steps would involve:

Butoxylation: Introduction of the butoxy group onto the phenol via Williamson ether synthesis to yield 1-butoxy-4-methylbenzene. prepchem.comresearchgate.netrsc.org

Friedel-Crafts Acylation: Introduction of an acyl group ortho to the methyl group. Due to the directing effects of the alkoxy and alkyl groups, careful control of reaction conditions would be necessary to achieve the desired regioselectivity. Acylation with isobutyryl chloride in the presence of a Lewis acid would yield a ketone intermediate.

Cyclization: An intramolecular cyclization to form the indanone ring. A common method is the Friedel-Crafts acylation of 3-arylpropanoic acids. nih.govresearchgate.net

Methylation: Introduction of the final methyl group at the 3-position. This could potentially be achieved via a Grignard reaction on the indanone intermediate, followed by dehydration and reduction, or other methylation strategies. organic-chemistry.orgmnstate.edumasterorganicchemistry.commasterorganicchemistry.com

Reduction: Reduction of the indanone carbonyl group to a methylene (B1212753) group to afford the final product.

A plausible set of starting materials and key intermediates is presented in the table below.

Compound Name Structure Role in Synthesis
p-Cresolp-Cresol structureStarting Material
1-Bromobutane1-Bromobutane structureReagent for Butoxylation
1-Butoxy-4-methylbenzene1-Butoxy-4-methylbenzene structureKey Intermediate
Isobutyryl chlorideIsobutyryl chloride structureAcylating Agent
3-(5-Butoxy-2-methylphenyl)-3-methylbutanoic acidHypothetical StructurePrecursor for Cyclization
5-Butoxy-3,3,6-trimethyl-1-indanoneHypothetical StructureKey Indanone Intermediate
This compoundHypothetical StructureTarget Molecule

Mechanistic Considerations for Critical Bond-Forming Reactions

The key bond-forming reactions in the proposed synthesis are the Friedel-Crafts acylation and the subsequent cyclization.

Intermolecular Friedel-Crafts Acylation: This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring. A Lewis acid, such as aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion. The electron-rich aromatic ring (1-butoxy-4-methylbenzene) then attacks the acylium ion. The directing effects of the butoxy (ortho, para-directing) and methyl (ortho, para-directing) groups will influence the position of acylation. The desired product requires acylation ortho to the methyl group and meta to the butoxy group, which might require specific reaction conditions to overcome the stronger directing effect of the alkoxy group.

Intramolecular Friedel-Crafts Acylation (Cyclization): The formation of the indanone ring from a precursor like 3-(5-butoxy-2-methylphenyl)-3-methylbutanoic acid would typically proceed via conversion of the carboxylic acid to an acyl chloride, followed by intramolecular acylation. researchgate.net A strong acid catalyst promotes the formation of an acylium ion, which is then attacked by the aromatic ring at an ortho position to the alkyl side chain, leading to the formation of the five-membered ring.

Clemmensen Reduction: The reduction of the indanone to the indane can be achieved using amalgamated zinc and hydrochloric acid. lookchem.comacs.orgwikipedia.orgorganic-chemistry.orgnih.gov The mechanism of the Clemmensen reduction is not fully understood but is thought to involve electron transfer from the zinc surface to the protonated carbonyl group.

Optimization of Reaction Conditions for Yield and Stereochemical Control (if applicable)

The efficiency of the synthetic route can be significantly enhanced by optimizing the reaction conditions for each step. Since the target molecule is achiral, stereochemical control is not a factor.

Reaction Step Parameter to Optimize Typical Conditions & Rationale Hypothetical Yield (%)
Williamson Ether Synthesis Base, Solvent, TemperatureNaOH or K₂CO₃ in a polar aprotic solvent like DMF or acetone (B3395972) at reflux. To ensure complete deprotonation of the phenol. rsc.org85-95
Friedel-Crafts Acylation Lewis Acid, Solvent, TemperatureAlCl₃ in a non-polar solvent like CS₂ or nitrobenzene (B124822) at low temperatures (0-5 °C) to control regioselectivity.60-75
Indanone Cyclization Acid Catalyst, TemperaturePolyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures (e.g., 80-100 °C) to drive the intramolecular reaction. nih.gov70-85
Clemmensen Reduction Reaction Time, TemperatureAmalgamated zinc in concentrated HCl at reflux for several hours to ensure complete reduction. lookchem.comacs.org70-90

This table contains hypothetical data for illustrative purposes.

Exploration of Alternative Synthetic Strategies for Indane Systems Incorporating Alkoxy and Alkyl Substituents

Besides the classical Friedel-Crafts approach, several other methods have been developed for the synthesis of substituted indanes. researchgate.net

Tandem Processes: A rapid approach for synthesizing amino-substituted indanes involves a tandem sequence of an Overman rearrangement and a ruthenium-catalyzed ring-closing enyne metathesis, followed by a Diels-Alder reaction. nih.gov This highlights the potential of multi-bond-forming reactions in constructing the indane skeleton.

Cycloisomerization of Alkynes: Electron-rich 2-alkyl-1-ethynylbenzene derivatives can undergo cyclization catalyzed by transition metals like ruthenium or platinum to form substituted indenes, which can then be reduced to indanes. organic-chemistry.org

Palladium-Catalyzed C-H Alkylation: Intramolecular palladium-catalyzed C-H alkylation of arenes with unactivated primary and secondary alkyl halides offers a highly functional group tolerant method to access carbocyclic systems like indanes. organic-chemistry.org

Photoacid-Enabled [3+2] Cycloaddition: A modern and environmentally friendly approach involves the visible-light-mediated formal [3+2] cycloaddition of benzyl (B1604629) alcohols with olefins, catalyzed by a photoacid system, to produce a variety of indanes. acs.org

Cascade Reductive Friedel-Crafts Alkylation/Cyclization: A metal-free method for synthesizing indanones involves the cascade reductive Friedel-Crafts alkylation/cyclization of keto acids or esters. rsc.org

These alternative strategies offer different advantages in terms of substrate scope, functional group tolerance, and reaction conditions, providing a versatile toolkit for the synthesis of complex indane derivatives.

Purification and Isolation Techniques for this compound

The final step in any synthesis is the purification and isolation of the target compound in high purity. For an alkylated aromatic ether like this compound, a combination of techniques would be employed.

Extraction: After the final reaction step, an aqueous workup followed by extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane) would be used to separate the crude product from inorganic salts and water-soluble byproducts. researchgate.net

Distillation: Given that the target compound is likely a liquid or a low-melting solid, vacuum distillation can be an effective method for purification, especially for separating it from non-volatile impurities or solvents with significantly different boiling points. prepchem.com

Column Chromatography: For achieving high purity, silica (B1680970) gel column chromatography is a standard and powerful technique. google.comalfa-chemistry.com A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297) in a low polarity ratio, would likely be effective in separating the non-polar target molecule from more polar impurities.

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain highly pure crystalline material. google.com

The purity of the final compound would be assessed using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Advanced Spectroscopic and Crystallographic Structural Elucidation of 3,3,6 Trimethyl 5 Butoxy Indane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis of 3,3,6-Trimethyl-5-butoxy-indane

A ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: Two singlets would be expected for the two protons on the aromatic ring, likely in the range of 6.5-7.5 ppm.

Butoxy Group Protons: The butoxy group would show a triplet for the -OCH₂- protons (around 3.9-4.0 ppm), a sextet for the adjacent -CH₂- group, a sextet for the next -CH₂- group, and a triplet for the terminal -CH₃ group (around 0.9-1.0 ppm).

Indane Protons: The protons on the indane ring would show characteristic signals. The -CH₂- group at position 1 would likely appear as a triplet, and the -CH₂- group at position 2 as a triplet, both in the aliphatic region of the spectrum.

Methyl Protons: The gem-dimethyl groups at position 3 would likely appear as a singlet, integrating to six protons. The methyl group at position 6 on the aromatic ring would appear as another singlet, integrating to three protons.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule.

Aromatic Carbons: Signals for the six carbons of the benzene (B151609) ring would be expected in the range of 110-160 ppm. The carbon attached to the butoxy group would be shifted downfield.

Butoxy Group Carbons: Four signals would be expected for the four different carbon atoms of the butoxy group, typically in the range of 14-70 ppm.

Indane Carbons: Signals for the carbons of the five-membered ring would be present, with the quaternary carbon at position 3 appearing at a characteristic shift.

Methyl Carbons: Signals for the three methyl groups would be observed in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity in this compound

2D NMR experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for example, within the butoxy chain and the indane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule, such as the butoxy group to the aromatic ring and the methyl groups to their respective positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would show through-space correlations between protons that are close to each other, helping to confirm the spatial arrangement of the substituents on the indane ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis of this compound

HRMS would provide the exact molecular weight of the compound, allowing for the determination of its elemental formula. The fragmentation pattern would offer further structural clues. Expected fragments would include the loss of the butoxy group, the butyl group, and various cleavages of the indane ring.

Infrared (IR) Spectroscopy for Functional Group Confirmation in this compound

The IR spectrum would confirm the presence of key functional groups.

C-H stretching: Aliphatic C-H stretches would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be seen just above 3000 cm⁻¹.

C-O stretching: A strong absorption band in the region of 1250-1000 cm⁻¹ would be characteristic of the aromatic ether (C-O-C) linkage. spectroscopyonline.comfiveable.meusc.edulibretexts.org

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region would indicate the presence of the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization in this compound

UV-Vis spectroscopy would provide information about the conjugated system in the molecule. The substituted benzene ring acts as a chromophore and would be expected to show characteristic absorption bands in the UV region, typically around 260-270 nm. researchgate.net The presence of the alkoxy and alkyl substituents would cause a slight shift in the absorption maximum.

X-ray Crystallography for Three-Dimensional Structural Determination of this compound

For a successful X-ray crystallographic analysis of this compound, the primary prerequisite would be the growth of high-quality, single crystals of the compound. The quality of the crystal directly impacts the resolution and accuracy of the resulting structural data.

Hypothetical Crystallographic Data Table for this compound:

ParameterHypothetical Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)e.g., 10.123
b (Å)e.g., 15.456
c (Å)e.g., 9.876
α (°)90
β (°)e.g., 105.34
γ (°)90
Volume (ų)e.g., 1489.0
Z4
Density (calculated) (g/cm³)e.g., 1.098
R-factor (%)e.g., < 5

Note: The data in this table is purely illustrative of what would be expected from such an analysis and is not based on experimental results.

Without published research, it remains unknown whether suitable crystals of this compound can be obtained and what its specific solid-state structure would be.

In the absence of experimental data, the scientific community awaits future research that may successfully synthesize and characterize this compound, thereby populating the scientific record with its crystallographic and spectroscopic details.

Reactivity and Mechanistic Investigations of 3,3,6 Trimethyl 5 Butoxy Indane

Reactivity of the Indane Ring System in 3,3,6-Trimethyl-5-butoxy-indane

The indane ring system is the central component of this compound, and its reactivity is largely governed by the aromatic portion of the molecule.

The benzene (B151609) ring of the indane core is susceptible to electrophilic aromatic substitution. The rate and regioselectivity of these reactions are influenced by the activating and directing effects of the substituents already present on the ring: the alkyl groups (trimethyl) and the alkoxy group (butoxy). Both alkyl and alkoxy groups are activating and ortho-, para-directing. In the case of this compound, the 5-butoxy and 6-methyl groups will strongly direct incoming electrophiles. The position para to the butoxy group is occupied by the cyclopentane (B165970) ring, leaving the ortho positions as the most likely sites for substitution.

A summary of potential electrophilic aromatic substitution reactions is presented below:

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄4-Nitro-3,3,6-trimethyl-5-butoxy-indane
HalogenationBr₂, FeBr₃4-Bromo-3,3,6-trimethyl-5-butoxy-indane
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Acetyl-3,3,6-trimethyl-5-butoxy-indane
Friedel-Crafts AlkylationCH₃Cl, AlCl₃4,7-Dimethyl-3,3,6-trimethyl-5-butoxy-indane (potential for polysubstitution)

The table above is a theoretical representation of potential reactions and products.

The trimethyl substituents on the indane ring are generally less reactive than the aromatic core. However, under specific conditions, they can undergo transformations. For instance, benzylic oxidation of the 6-methyl group could be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, potentially yielding a carboxylic acid. The gem-dimethyl groups at the 3-position are not benzylic and would be more resistant to oxidation.

Chemical Transformations Involving the 5-Butoxy Moiety of this compound

The butoxy group attached to the aromatic ring at the 5-position is an ether linkage, which can undergo specific chemical transformations.

The cleavage of the butoxy ether can be accomplished under harsh acidic conditions, typically with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com The cleavage would result in the formation of a phenol (B47542) and a butyl halide.

Reaction Scheme for Ether Cleavage:

This compound + HI → 3,3,6-Trimethylindan-5-ol + 1-Iodobutane

While the butoxy group itself is relatively inert, its cleavage to a hydroxyl group opens up possibilities for further functional group interconversions. solubilityofthings.comfiveable.me The resulting phenol, 3,3,6-trimethylindan-5-ol, could undergo various reactions, such as esterification or conversion to other ether derivatives.

Mechanistic Pathways of Noteworthy Chemical Transformations of this compound

The mechanistic pathways for the aforementioned reactions are well-established in organic chemistry.

For electrophilic aromatic substitution, the mechanism involves the generation of a strong electrophile, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring. The directing effects of the butoxy and methyl groups stabilize the carbocation intermediate when the substitution occurs at the ortho positions relative to these groups.

The cleavage of the aryl ether bond with a strong acid like HI proceeds via an SN2 mechanism if the alkyl group is primary, as is the case with the butyl group. masterorganicchemistry.commasterorganicchemistry.com The mechanism is initiated by the protonation of the ether oxygen, making the alcohol a good leaving group. The iodide ion then acts as a nucleophile, attacking the carbon of the butyl group attached to the oxygen, leading to the displacement of the phenol.

Influence of Substituent Effects on the Reactivity Profile of this compound

The reactivity of this compound is primarily governed by the nature of its substituents and their positions on the indane ring. The key functional groups, namely the three methyl groups and the butoxy group, exert significant electronic and steric influences that dictate the molecule's behavior in various chemical transformations, most notably in electrophilic aromatic substitution (EAS) reactions.

Substituents on a benzene ring can either activate or deactivate the ring towards electrophilic attack. lumenlearning.com Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. lumenlearning.com This is a result of the interplay between inductive and resonance effects. minia.edu.eg Inductive effects are transmitted through sigma bonds, while resonance effects involve the delocalization of pi electrons. latech.edu

Electronic Effects of Substituents:

The butoxy group at the C-5 position and the methyl group at the C-6 position are the most influential substituents on the aromatic portion of the indane core.

Butoxy Group (-OBu): The butoxy group is a powerful activating group. lumenlearning.comminia.edu.eg The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect. minia.edu.eg However, this is significantly outweighed by its strong electron-donating resonance effect, where the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic ring. minia.edu.egshaalaa.com This increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. shaalaa.comvedantu.com This activation is most pronounced at the ortho and para positions relative to the butoxy group. shaalaa.comlibretexts.org

Methyl Group (-CH₃): Alkyl groups, such as the methyl group at the C-6 position, are also activating groups, albeit weaker than the butoxy group. latech.edulibretexts.org They exert an electron-donating inductive effect, which enriches the aromatic ring with electron density and stabilizes the carbocation intermediate formed during electrophilic substitution. latech.edulibretexts.org

The combined effect of the strongly activating butoxy group and the weakly activating methyl group renders the aromatic ring of this compound highly susceptible to electrophilic attack.

Steric Effects of Substituents:

Steric hindrance plays a crucial role in determining the regioselectivity of reactions. nih.govyoutube.com In this compound, the gem-dimethyl group at the C-3 position and the butoxy group at the C-5 position are sterically demanding.

Regioselectivity in Electrophilic Aromatic Substitution: The butoxy group is an ortho, para-director, as is the methyl group. latech.edulibretexts.org In this case, the directing effects of the butoxy and methyl groups are cooperative. The position ortho to the butoxy group and meta to the methyl group (C-4) and the position ortho to the methyl group and meta to the butoxy group (C-7) are the most likely sites for electrophilic attack. However, the bulky butoxy group may sterically hinder attack at the C-4 position. Therefore, electrophilic substitution is most likely to occur at the C-7 position, which is sterically more accessible.

Influence on Other Reactions:

Oxidation and Reduction: The term oxidation in organic chemistry often refers to a reaction that increases the number of bonds to oxygen or decreases the number of bonds to hydrogen. masterorganicchemistry.combyjus.comleah4sci.com Conversely, reduction typically involves decreasing the number of bonds to oxygen or increasing the number of bonds to hydrogen. masterorganicchemistry.combyjus.comlibretexts.org The aliphatic part of the indane skeleton, particularly the benzylic C-1 position, could be susceptible to oxidation under appropriate conditions. The electron-donating nature of the substituents on the aromatic ring would likely facilitate such an oxidation. The aromatic ring itself is generally stable to reduction, but under harsh conditions, such as Birch reduction, it could be partially reduced. leah4sci.com

Summary of Substituent Effects on Reactivity:

SubstituentPositionElectronic EffectSteric EffectInfluence on Reactivity
Butoxy (-OBu)C-5Strongly activating (dominant +R, weak -I)BulkyStrongly directs electrophilic attack to ortho and para positions; enhances overall ring reactivity.
Methyl (-CH₃)C-6Weakly activating (+I)ModerateReinforces the directing effect of the butoxy group.
gem-DimethylC-3No direct effect on aromatic ringSignificant steric hindranceMay influence the approach of reagents to the aliphatic ring.

Theoretical and Computational Studies on 3,3,6 Trimethyl 5 Butoxy Indane

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals of 3,3,6-Trimethyl-5-butoxy-indane

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide information on electron distribution, molecular orbital energies, and other key electronic properties. wikipedia.orgnumberanalytics.com

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground-state properties of organic molecules. rsc.orgnih.gov It offers a good balance between computational cost and accuracy. A typical DFT study on this compound would involve optimizing the molecular geometry to find the lowest energy structure. This would likely be performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d,p). numberanalytics.comcoe.edu

From a DFT calculation, several key properties can be determined. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. uni-muenchen.denumberanalytics.com For this compound, the MEP map would be expected to show regions of negative potential (in red) around the oxygen atom of the butoxy group, indicating its nucleophilic character and potential for hydrogen bonding interactions. researchgate.net Regions of positive potential (in blue) would likely be located around the hydrogen atoms.

Another critical aspect of DFT is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. scirp.orgyoutube.com A larger gap generally implies greater stability and lower reactivity. researchgate.net

Hypothetical DFT-Calculated Properties for this compound

PropertyHypothetical ValueSignificance
Total Energy -850.123 HartreesThe minimized ground state energy of the molecule.
HOMO Energy -6.5 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy -0.8 eVIndicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap 5.7 eVA relatively large gap suggests high kinetic stability.
Dipole Moment 1.9 DebyeReflects the overall polarity of the molecule due to the butoxy group.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. wikipedia.orgnumberanalytics.comchemeurope.com These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), can provide a higher level of accuracy for electronic properties compared to DFT, albeit at a significantly greater computational cost. fiveable.melibretexts.org

For a molecule like this compound, ab initio calculations would be employed to benchmark the results obtained from DFT. For instance, a single-point energy calculation using a coupled-cluster method on the DFT-optimized geometry could provide a more accurate electronic energy. This is particularly useful for validating the energetic predictions of DFT.

Hypothetical Comparison of DFT and Ab Initio Energies

MethodBasis SetHypothetical Relative Energy (kcal/mol)
B3LYP 6-31G(d,p)0.00 (Reference)
MP2 6-311+G(2d,p)-2.5
CCSD(T) cc-pVTZ-1.8

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the butoxy group and the puckering of the five-membered ring in the indane scaffold mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. lumenlearning.com

Hypothetical Relative Energies of this compound Conformers

ConformerDescriptionHypothetical Relative Energy (kcal/mol)
1 Extended butoxy chain, anti-periplanar0.00
2 Gauche conformation of the butoxy chain+1.2
3 Folded butoxy chain+3.5

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

For this compound, DFT calculations can be used to predict its vibrational (infrared) spectrum. arxiv.orgarxiv.org By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically scaled to improve agreement with experimental data.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. nih.govgithub.io This is typically done using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework. The calculated isotropic shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Such predictions can be instrumental in assigning peaks in an experimental NMR spectrum. frontiersin.org

Hypothetical Predicted Spectroscopic Data for this compound

SpectrumParameterHypothetical Predicted Value
Infrared C-O Stretch1085 cm⁻¹
¹³C NMR Aromatic C-O155 ppm
¹H NMR Methylene (B1212753) H's adjacent to O3.95 ppm

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions of this compound

While quantum chemical calculations typically focus on single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of molecules over time, often in a condensed phase (e.g., in a solvent). numberanalytics.comnumberanalytics.com MD simulations use classical mechanics and force fields to describe the interactions between atoms. researchgate.net

An MD simulation of this compound, for example in a box of water or an organic solvent, could provide insights into its solvation and dynamic properties. acs.orgrsc.org By tracking the positions and velocities of all atoms over time, one can analyze the conformational flexibility of the molecule in a more realistic environment. Furthermore, MD simulations can be used to study how molecules of this compound interact with each other, potentially revealing information about its aggregation behavior and bulk properties.

Exploration of Advanced Applications of 3,3,6 Trimethyl 5 Butoxy Indane in Materials Science and Chemical Engineering

Incorporation of 3,3,6-Trimethyl-5-butoxy-indane into Novel Polymeric Architectures

The unique structural characteristics of this compound make it a candidate for integration into novel polymeric architectures. The indane moiety can impart rigidity and thermal stability to a polymer backbone, while the trimethyl and butoxy substituents can influence solubility, processability, and intermolecular interactions.

Potential Routes of Polymerization:

Chain-Growth Polymerization: Functionalization of the indane ring with a polymerizable group, such as a vinyl or acrylic moiety, would allow for its incorporation into polymers via chain-growth mechanisms. The bulky nature of the indane unit could lead to polymers with high glass transition temperatures and altered mechanical properties.

Step-Growth Polymerization: Introduction of reactive functional groups, such as hydroxyl, carboxyl, or amino groups, onto the indane structure would enable its use as a monomer in step-growth polymerization to form polyesters, polyamides, or polyimides.

Expected Properties of Indane-Containing Polymers:

PropertyPotential Influence of this compound
Thermal Stability The rigid indane core is expected to enhance the thermal stability of the resulting polymer.
Solubility The butoxy and trimethyl groups may improve the solubility of the polymer in organic solvents, aiding in processing.
Mechanical Strength The bulky and rigid nature of the indane unit could contribute to increased stiffness and mechanical strength.
Optical Properties The aromatic ring of the indane structure could be modified to introduce chromophores, leading to polymers with interesting optical properties.

While the synthesis of polymers from this compound has not been specifically reported, the broader class of indane derivatives continues to be explored for the creation of high-performance polymers.

Role of this compound in Liquid Crystalline Systems

The molecular shape and presence of both rigid (indane) and flexible (butoxy) components in this compound suggest its potential utility in the field of liquid crystals. The anisotropic nature of such molecules is a key requirement for the formation of mesophases.

Hypothetical Mesophase Behavior:

Molecular FeaturePotential Influence on Liquid Crystalline Properties
Rigid Indane Core Provides the necessary structural anisotropy for liquid crystal formation.
Flexible Butoxy Chain Can influence the melting point and the stability of different mesophases. The length of the alkoxy chain is a critical determinant of the type of mesophase formed. mdpi.comresearchgate.netbenthamscience.com
Trimethyl Substituents May affect molecular packing and disrupt extensive crystalline ordering, potentially favoring the formation of a liquid crystalline phase.

Further research involving the synthesis of related indane derivatives with varying alkoxy chain lengths would be necessary to fully elucidate the liquid crystalline potential of this class of compounds.

Potential as a Component in Organic Electronic Devices (e.g., Organic Semiconductors, OLEDs)

Indane and its derivatives have been investigated for their potential in organic electronic devices. The related and more extended aromatic system of indacene, for instance, has shown promise in organic semiconductors. The core structure of this compound could be chemically modified to create materials for use in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

The electronic properties of the indane core can be tuned through the introduction of electron-donating or electron-withdrawing groups. The existing butoxy group is electron-donating, which could influence the HOMO and LUMO energy levels of the molecule, a critical factor in designing materials for organic electronics.

Potential Roles in Organic Electronics:

Host Materials in OLEDs: The rigid indane scaffold could provide the necessary thermal and morphological stability for host materials in the emissive layer of an OLED.

Hole-Transporting Materials: With appropriate functionalization, indane derivatives could be designed to have suitable HOMO levels for efficient hole injection and transport.

Building Blocks for Organic Semiconductors: The indane unit could be incorporated into larger conjugated systems to create novel organic semiconductors with tunable properties.

The development of indigo derivatives as organic semiconductors highlights the potential for designing and tuning the optoelectronic properties of organic molecules for sustainable electronics. rsc.org Similarly, the functionalization of the indane core could lead to new classes of organic electronic materials.

Investigation of this compound as a Precursor for Advanced Functional Materials

The term "functional materials" encompasses a wide range of materials designed to possess specific properties for a particular application. The structure of this compound makes it a versatile precursor for the synthesis of such materials. Adamantane derivatives, which share the feature of a rigid hydrocarbon cage, have been explored as scaffolds for functional molecules in medicinal and materials chemistry. rsc.orgresearchgate.net

Potential Functional Materials Derived from this compound:

Material TypeSynthetic StrategyPotential Application
Porous Organic Cages Self-assembly of functionalized indane derivatives.Gas storage and separation.
Molecular Sensors Introduction of reporter groups onto the indane scaffold.Detection of specific analytes.
Functional Dyes Chemical modification to create extended π-conjugated systems.Solar cells, imaging.

The ability to stereoselectively synthesize highly functionalized indanes opens up possibilities for creating complex and well-defined molecular architectures for advanced applications. nih.gov

Catalytic Potential of this compound or its Derivatives (e.g., as ligands in homogeneous or heterogeneous catalysis)

The indane framework has been successfully employed in the design of chiral ligands for asymmetric catalysis. The rigid structure of the indane backbone can create a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions.

While this compound itself is not a ligand, it can be functionalized to create derivatives with coordinating groups, such as phosphines, amines, or oxazolines. These ligands could then be used in a variety of catalytic transformations.

Potential Catalytic Applications:

Catalytic ReactionType of Ligand
Asymmetric Hydrogenation Chiral phosphine-indane ligands.
Asymmetric C-C Bond Formation Chiral oxazoline-indane ligands.
Cross-Coupling Reactions Indane-based N-heterocyclic carbene (NHC) ligands.

The specific substitution pattern on the indane ring, including the trimethyl and butoxy groups, could influence the steric and electronic properties of the resulting ligand, thereby affecting the activity and selectivity of the catalyst.

Synthetic and Mechanistic Studies of 3,3,6 Trimethyl 5 Butoxy Indane Derivatives and Analogues

Design and Synthesis of Structurally Related Indane Analogues with Varied Alkyl and Alkoxy Substituents

The synthesis of polysubstituted indanes can be achieved through various organic reactions, primarily involving cyclization pathways. organic-chemistry.org While a direct synthetic route for 3,3,6-trimethyl-5-butoxy-indane is not documented, analogous structures can be conceptualized through established methods such as Friedel-Crafts reactions.

A plausible synthetic approach could involve the Friedel-Crafts alkylation of an appropriately substituted aromatic precursor. For instance, the reaction of a butoxy-substituted aromatic compound with a suitable alkylating agent containing the gem-dimethyl cyclopentyl moiety could potentially lead to the desired indane core. The regioselectivity of this reaction would be crucial and influenced by the directing effects of the existing substituents on the aromatic ring.

The Williamson ether synthesis is a fundamental method for preparing the necessary alkoxy-substituted precursors. learncbse.in This reaction involves the coupling of an alcohol with an alkyl halide in the presence of a base. For example, reacting a corresponding phenol (B47542) with butyl bromide would yield the butoxy-substituted aromatic starting material.

Alternative strategies for constructing the indane skeleton include intramolecular cyclizations of substituted phenylpropanes or related structures. organic-chemistry.org The specific precursors for a molecule like this compound would likely be synthesized through multi-step sequences involving the introduction of the requisite alkyl and alkoxy groups onto a simpler aromatic starting material.

Table 1: Potential Synthetic Strategies for Substituted Indane Analogues

Reaction TypeDescriptionKey Considerations
Friedel-Crafts AlkylationElectrophilic aromatic substitution to form the indane ring system.Catalyst choice, control of polysubstitution, and regioselectivity.
Intramolecular CyclizationRing closure of a suitably functionalized alkylbenzene derivative.Preparation of the precursor, and conditions for cyclization (e.g., acid catalysis).
Williamson Ether SynthesisFormation of the alkoxy substituent on the aromatic ring.Choice of base and solvent, and potential for side reactions.

Comparative Analysis of Reactivity, Stability, and Theoretical Properties Across this compound and its Analogues

The reactivity and stability of indane derivatives are significantly influenced by the nature and position of their substituents. The electron-donating or electron-withdrawing character of these groups can alter the electron density of the aromatic ring and the reactivity of the aliphatic portion.

The alkoxy group at the 5-position, such as the butoxy group in the target molecule, is an activating group that directs electrophilic aromatic substitution to the ortho and para positions. learncbse.in This would make the 4- and 6-positions more susceptible to electrophilic attack. The presence of the methyl group at the 6-position would further influence the regioselectivity of such reactions.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules like this compound. These calculations can provide insights into molecular geometry, electronic structure, and reactivity indices. For instance, calculations could predict the most stable conformation of the molecule and the distribution of electron density, which would correlate with its reactivity.

Table 2: Predicted Properties of Substituted Indane Analogues

PropertyInfluence of SubstituentsPredicted Trend for this compound
Reactivity The butoxy group activates the aromatic ring for electrophilic substitution. Alkyl groups also have a mild activating effect.Higher reactivity towards electrophiles compared to unsubstituted indane.
Stability The gem-dimethyl group can provide steric protection to the adjacent benzylic position, potentially increasing thermal stability.Likely to be a relatively stable compound under normal conditions.
Theoretical Properties (HOMO-LUMO gap) Electron-donating groups like alkoxy and alkyl groups generally raise the energy of the Highest Occupied Molecular Orbital (HOMO), potentially leading to a smaller HOMO-LUMO gap.A smaller HOMO-LUMO gap compared to unsubstituted indane, suggesting higher kinetic reactivity.

Systematic Investigation of Substituent Effects on the Chemical Behavior of Indane Frameworks Relevant to this compound

The systematic variation of substituents on the indane framework allows for a detailed understanding of their impact on chemical behavior. By comparing analogues with different alkyl and alkoxy groups, structure-activity relationships can be established.

Alkyl Substituent Effects: The size and position of alkyl groups on the aromatic ring influence both steric and electronic properties. A methyl group, as in the 6-position of the target molecule, is a weak electron-donating group that enhances the electron density of the ring. The gem-dimethyl group at the 3-position primarily exerts a steric effect, which can influence reaction rates and equilibria by hindering the approach to nearby reactive centers.

Alkoxy Substituent Effects: The nature of the alkoxy group (e.g., methoxy, ethoxy, butoxy) can affect properties such as solubility and lipophilicity. Longer alkyl chains in the alkoxy group, like the butyl group in this compound, will increase the molecule's nonpolar character. Electronically, all alkoxy groups are strong electron-donating groups through resonance, which significantly activates the aromatic ring towards electrophilic substitution. learncbse.in

A comparative study of indane analogues with varying substituents would provide valuable data for designing molecules with specific desired properties. For example, modulating the electronic nature of the substituents can tune the redox potential of the molecule, which is relevant for applications in materials science.

Table 3: Comparison of Substituent Effects in Indane Analogues

Substituent VariationExpected Impact on Chemical Behavior
Varying the Alkyl Group at C-6 (e.g., Methyl vs. Ethyl vs. tert-Butyl) Increasing the steric bulk of the alkyl group could hinder reactions at the adjacent 5- and 7-positions. The electronic effect would be a minor increase in electron-donating character with larger alkyl groups.
Varying the Alkoxy Group at C-5 (e.g., Methoxy vs. Butoxy) A longer alkyl chain in the alkoxy group would increase lipophilicity and could have minor steric effects on adjacent positions. The electronic effect would be largely similar.
Absence vs. Presence of gem-Dimethyl Group at C-3 The presence of the gem-dimethyl group significantly increases steric hindrance around the C-3 position and the adjacent benzylic C-1 position, affecting reactivity at these sites.

Future Research Directions and Unaddressed Avenues in 3,3,6 Trimethyl 5 Butoxy Indane Chemistry

Identification of Novel and Sustainable Synthetic Pathways for 3,3,6-Trimethyl-5-butoxy-indane

The development of synthetic routes is the first step in studying a new molecule. For a compound like this compound, chemists would typically look to established methods for forming the indane core and for introducing the specified alkyl and alkoxy substituents. Research in this area would focus on creating efficient, cost-effective, and environmentally friendly synthetic processes. However, no such pathways have been described in the literature for this particular compound.

Elucidation of Undiscovered Reactivity Patterns and Niche Transformations for this compound

Once a compound can be synthesized, the next phase involves understanding its chemical behavior. This includes studying its reactions with various reagents and under different conditions to uncover unique reactivity patterns. For this compound, this could involve electrophilic aromatic substitution on the indane ring or reactions involving the butoxy group. At present, no studies have been published detailing the reactivity of this compound.

Expansion of Advanced Theoretical Investigations into Complex Interactions and Excited State Properties of this compound

Computational chemistry offers powerful tools to predict and understand the properties of molecules. Theoretical investigations could provide insights into the electronic structure, conformational preferences, and spectroscopic properties of this compound. Such studies are invaluable for guiding experimental work, but they are most effective when they can be benchmarked against experimental data, which is currently unavailable.

Development of Emerging Non-Biological and Non-Clinical Applications for this compound-Derived Materials and Systems

The unique combination of an indane scaffold with specific alkyl and alkoxy groups in this compound suggests that it could be a precursor for new materials. Potential applications could lie in areas such as polymers, liquid crystals, or as a component in fragrance or flavor formulations. However, without any information on the compound's physical or chemical properties, its potential for such applications remains entirely unexplored.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,3,6-Trimethyl-5-butoxy-indane, and how can reaction conditions be optimized for higher yields?

  • Methodology : Begin with Friedel-Crafts alkylation or nucleophilic substitution to introduce the butoxy group at the 5-position of the indane scaffold. Use anhydrous solvents (e.g., toluene or acetonitrile) and acid catalysts (e.g., trifluoroacetic acid) to enhance reactivity . Optimize temperature (35–60°C) and reaction time (12–24 hours) based on monitoring via thin-layer chromatography (TLC). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
  • Example Data :

ParameterCondition 1Condition 2
SolventTolueneAcetonitrile
CatalystTFA (10%)H₂SO₄ (5%)
Yield (%)6545

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., butoxy methylene protons at δ ~3.5–4.0 ppm, indane aromatic protons at δ ~6.5–7.2 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ for C₁₆H₂₂O: 231.175). FT-IR identifies ether (C-O-C stretch at ~1100 cm⁻¹) and alkyl groups (C-H stretches at ~2800–3000 cm⁻¹) .

Q. What are the key stability considerations for storing this compound?

  • Methodology : Store under inert atmosphere (N₂ or Ar) at 0–6°C to prevent oxidation of the butoxy group. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts like indane quinones .

Advanced Research Questions

Q. How do steric effects from the 3,3,6-trimethyl groups influence the reactivity of the butoxy substituent in electrophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density around the indane ring. Compare experimental vs. computational results for regioselectivity in nitration or halogenation. Use substituent directing effects (e.g., butoxy as ortho/para-director) to predict reaction sites .
  • Example Data :

Reaction TypePredicted SiteObserved Site
NitrationParaOrtho
BrominationMetaPara

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodology : Conduct Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading). Use ANOVA to identify significant factors. For example, acetonitrile may improve solubility but reduce electrophilicity compared to toluene . Cross-validate with kinetic studies (e.g., in situ IR for real-time monitoring) .

Q. How can computational modeling predict the bioactivity of this compound in enzyme inhibition studies?

  • Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., cytochrome P450). Validate with in vitro assays measuring IC₅₀ values. Compare binding affinities of methyl vs. trifluoromethyl analogs .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show variability in splitting patterns across studies?

  • Methodology : Variable splitting may arise from conformational flexibility of the butoxy chain or paramagnetic impurities. Use dynamic NMR (DNMR) at low temperatures (−40°C) to "freeze" conformers and resolve splitting. Compare with X-ray crystallography data for static structural insights .

Experimental Design Recommendations

Q. What controls are critical when assessing the photostability of this compound under UV irradiation?

  • Methodology : Include dark controls (no UV) and reference standards (e.g., benzophenone) to quantify degradation rates. Use UV-vis spectroscopy to track absorbance changes at λₘₐₓ ~270 nm (indane π→π* transitions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.